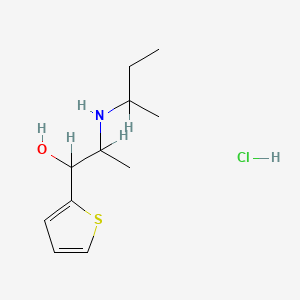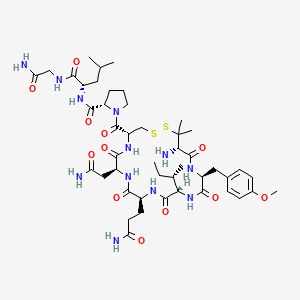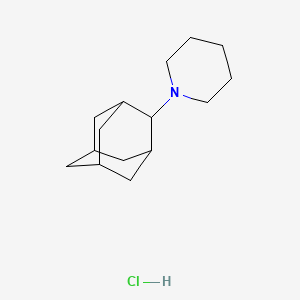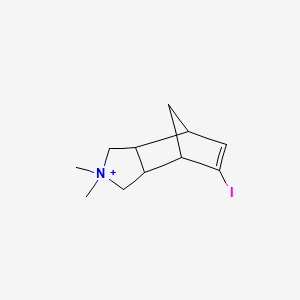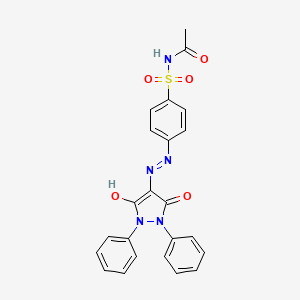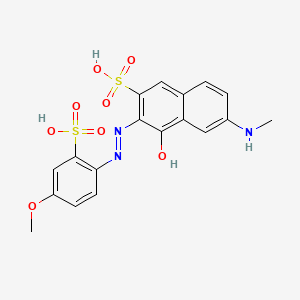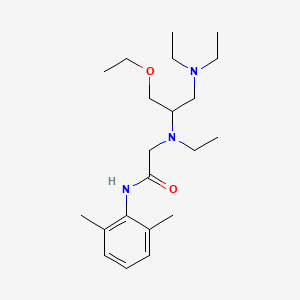
2-((2-(Diethylamino)-1-(ethoxymethyl)ethyl)(ethyl)amino)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Diethylamino)-1-(ethoxymethyl)ethyl)(ethyl)amino)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Diethylamino)-1-(ethoxymethyl)ethyl)(ethyl)amino)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Diethylamino Intermediate: This step involves the reaction of diethylamine with an appropriate alkyl halide to form the diethylamino intermediate.
Introduction of the Ethoxymethyl Group: The ethoxymethyl group is introduced through a nucleophilic substitution reaction, where the diethylamino intermediate reacts with an ethoxymethyl halide.
Coupling with the Acetamide Derivative: The final step involves coupling the intermediate with an acetamide derivative, which contains the 2,6-dimethylphenyl group. This step may require the use of coupling reagents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Diethylamino)-1-(ethoxymethyl)ethyl)(ethyl)amino)-N-(2,6-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((2-(Diethylamino)-1-(ethoxymethyl)ethyl)(ethyl)amino)-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(Diethylamino)-1-(ethoxymethyl)ethyl)(ethyl)amino)-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethylamine: Shares the diethylamino group but lacks the ethoxymethyl and acetamide functionalities.
N-(2,6-Dimethylphenyl)acetamide: Contains the acetamide and 2,6-dimethylphenyl groups but lacks the diethylamino and ethoxymethyl functionalities.
Properties
CAS No. |
6302-27-8 |
|---|---|
Molecular Formula |
C21H37N3O2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[[1-(diethylamino)-3-ethoxypropan-2-yl]-ethylamino]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H37N3O2/c1-7-23(8-2)14-19(16-26-10-4)24(9-3)15-20(25)22-21-17(5)12-11-13-18(21)6/h11-13,19H,7-10,14-16H2,1-6H3,(H,22,25) |
InChI Key |
DIWYWVXXZQKSHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COCC)N(CC)CC(=O)NC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(4-Amino-3-methylphenoxy)butoxy]benzenecarboximidamide;benzenesulfonic acid](/img/structure/B15195790.png)
